N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzamide structure. This compound is notable for its unique chemical properties, which contribute to its stability and reactivity. The trifluoromethyl groups enhance its electronic characteristics, making it a subject of interest in various scientific and industrial applications, particularly in pharmaceuticals and materials science. The compound's molecular weight is approximately 257.13 g/mol, and it has a melting point ranging from 163 to 167 °C .
The synthesis of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide typically involves the following steps:
This method highlights the importance of controlling reaction conditions such as temperature and pH to ensure high yield and purity of the final product.
The molecular structure of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide features:
The structural representation can be summarized with the following SMILES notation: NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F
.
N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide primarily involves its interaction with biological targets due to the presence of trifluoromethyl groups. These groups are known to enhance lipophilicity and metabolic stability, which can lead to increased bioactivity in pharmacological applications.
The compound may exhibit various pharmacological activities due to its structural characteristics, influencing processes such as enzyme inhibition or receptor binding .
Additional properties include its solubility profile and stability under different environmental conditions, which are crucial for practical applications.
N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide finds applications primarily in:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0